molecular formula C22H24N6O2 B2650384 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1797726-01-2

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2650384
CAS No.: 1797726-01-2
M. Wt: 404.474
InChI Key: CFIIJNSCGYJHOF-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyrazine ring, a piperidine ring, and a pyrrolidine ring, makes it an interesting subject for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The initial step often involves the synthesis of the 3-cyanopyrazine moiety. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized via hydrogenation of pyridine derivatives or through reductive amination.

    Coupling Reactions: The pyrazine and piperidine rings are then coupled using a suitable linker, often involving a methyl group.

    Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized separately and then coupled with the intermediate product from the previous step.

    Final Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the various coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group in the pyrazine ring, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of nitrile to amine.

    Substitution: Formation of substituted carboxamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical reactivity.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
  • N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)pent-4-enamide

Uniqueness

Compared to similar compounds, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and ring structures. This makes it particularly versatile for various applications in scientific research and industry. Its specific configuration may also confer unique biological activity, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c23-13-19-21(25-9-8-24-19)27-10-6-16(7-11-27)14-26-22(30)17-12-20(29)28(15-17)18-4-2-1-3-5-18/h1-5,8-9,16-17H,6-7,10-12,14-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIIJNSCGYJHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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